molecular formula C16H18 B1605752 1,1-Diphenylbutane CAS No. 719-79-9

1,1-Diphenylbutane

Cat. No.: B1605752
CAS No.: 719-79-9
M. Wt: 210.31 g/mol
InChI Key: SZFDQMKAGLCYPA-UHFFFAOYSA-N
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Description

1,1-Diphenylbutane: is an organic compound with the molecular formula C16H18 . It is a derivative of butane where two phenyl groups are attached to the first carbon atom of the butane chain. This compound is known for its structural simplicity and stability, making it a subject of interest in various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diphenylbutane can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzene with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H6 + C4H9Cl} \xrightarrow{\text{AlCl3}} \text{C16H18 + HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The reaction conditions typically include elevated temperatures and pressures to facilitate the alkylation process .

Chemical Reactions Analysis

Types of Reactions: 1,1-Diphenylbutane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of phenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.

Major Products:

Scientific Research Applications

1,1-Diphenylbutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Diphenylbutane involves its interaction with various molecular targets. In oxidation reactions , it undergoes electron transfer processes leading to the formation of reactive intermediates. In substitution reactions , the phenyl groups facilitate the formation of carbocations, which then undergo further chemical transformations .

Comparison with Similar Compounds

  • 1,1-Diphenylethane
  • 1,1-Diphenylpropane
  • 1,1-Diphenylpentane

Comparison: 1,1-Diphenylbutane is unique due to its specific carbon chain length and substitution pattern . Compared to 1,1-Diphenylethane and 1,1-Diphenylpropane, it has a longer carbon chain, which can influence its physical properties and reactivity . The presence of phenyl groups in all these compounds imparts aromatic character and stability , but the exact nature of their chemical behavior can vary based on the chain length and substitution .

Properties

IUPAC Name

1-phenylbutylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFDQMKAGLCYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061053
Record name 1,1-Diphenylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719-79-9
Record name 1,1′-Butylidenebis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=719-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1'-butylidenebis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-butylidenebis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1-Diphenylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethoxisilane (compound 2, 0.6 mmol) instead of pentamethyldisiloxane was used for the same reaction to Example 14A. 1H-NMR analysis with durene as an internal standard material without isolation of products showed that (4,4-diphenylbuthyl) triethoxysilane (compound 3) was produced with the yield of 85%, and 1,1-diphenylbutane (compound 4) was produced with the yield of 6%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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